molecular formula C8H9NO2 B15222399 2-(6-Methoxypyridin-3-yl)acetaldehyde

2-(6-Methoxypyridin-3-yl)acetaldehyde

Cat. No.: B15222399
M. Wt: 151.16 g/mol
InChI Key: SIPGAKFPTFFJEM-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and an acetaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)acetaldehyde typically involves the reaction of 6-methoxypyridine with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(6-Methoxypyridin-3-yl)acetic acid.

    Reduction: 2-(6-Methoxypyridin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can influence the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-3-yl)acetaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)acetaldehyde

InChI

InChI=1S/C8H9NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,5-6H,4H2,1H3

InChI Key

SIPGAKFPTFFJEM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CC=O

Origin of Product

United States

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